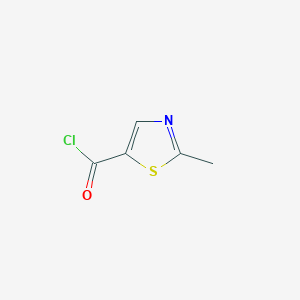

2-Methyl-1,3-thiazole-5-carbonyl chloride

Vue d'ensemble

Description

2-Methyl-1,3-thiazole-5-carbonyl chloride is a chemical compound with the molecular formula C5H4ClNOS. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,3-thiazole-5-carbonyl chloride typically involves the chlorination of 2-Methyl-1,3-thiazole-5-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the carboxylic acid with thionyl chloride, which results in the formation of the corresponding acyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-1,3-thiazole-5-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 2-Methyl-1,3-thiazole-5-carboxylic acid.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used for the chlorination of carboxylic acids.

Nucleophiles (Amines, Alcohols, Thiols): React with the acyl chloride to form various derivatives.

Reducing Agents (LiAlH4): Used for the reduction of the acyl chloride to alcohol.

Major Products Formed

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

Thioesters: Formed by the reaction with thiols.

2-Methyl-1,3-thiazole-5-carboxylic acid: Formed by hydrolysis.

Applications De Recherche Scientifique

2-Methyl-1,3-thiazole-5-carbonyl chloride has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-Methyl-1,3-thiazole-5-carbonyl chloride is primarily based on its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, which is a key step in the synthesis of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methyl-1,3-thiazole-5-carboxylic acid: The parent compound from which the acyl chloride is derived.

2-Methyl-1,3-thiazole-4-carbonyl chloride: A structural isomer with different reactivity and applications.

4-Methyl-1,3-thiazole-5-carbonyl chloride: Another isomer with distinct chemical properties.

Uniqueness

2-Methyl-1,3-thiazole-5-carbonyl chloride is unique due to its specific reactivity profile, which makes it a valuable intermediate in the synthesis of a wide range of compounds. Its ability to form stable derivatives with various nucleophiles sets it apart from other similar compounds .

Activité Biologique

Overview

2-Methyl-1,3-thiazole-5-carbonyl chloride (CAS Number: 60971-72-4) is a heterocyclic compound belonging to the thiazole family, characterized by its five-membered ring containing both sulfur and nitrogen. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals and agrochemicals.

The molecular formula of this compound is CHClNOS. It serves as an acyl chloride, which makes it highly reactive and useful in various synthetic applications, including the formation of amides, esters, and thioesters through nucleophilic substitution reactions.

The biological activity of this compound primarily stems from its reactivity as an acylating agent. Upon interaction with nucleophiles (e.g., amines, alcohols), it forms covalent bonds, facilitating the synthesis of biologically active derivatives. These derivatives can target various biological pathways, including:

- DNA Interaction : Similar thiazole derivatives have been shown to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and subsequent cell death.

- Enzyme Inhibition : The compound is utilized in synthesizing enzyme inhibitors that can modulate biological processes.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For example:

- Minimum Inhibitory Concentration (MIC) : Studies on related compounds have demonstrated strong antibacterial activity against various strains of bacteria. For instance, derivatives similar to this compound have shown MIC values ranging from 1.95 µg/mL against Staphylococcus spp. to 15.62 µg/mL against Enterococcus faecalis .

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus spp. | 1.95 | |

| Enterococcus faecalis | 15.62 | |

| Other Gram-positive strains | Varies |

Cytotoxicity

The cytotoxic effects of thiazole derivatives have been observed in several cancer cell lines:

- Cell Lines Tested : Compounds derived from thiazoles have shown efficacy against human cancer cells such as HT-29 and A549.

- IC Values : Some derivatives exhibited IC values ranging from 22 µM to 52 µM against HeLa cells .

Case Studies

- Inhibition of HSET : A study reported the discovery of a thiazole derivative that inhibited HSET (KIFC1), a protein involved in mitotic spindle formation in cancer cells. This inhibition led to the induction of multipolar mitosis, resulting in cell death .

- Antibacterial Activity Against MDR Strains : Research highlighted a compound with dual inhibition properties against bacterial topoisomerases, demonstrating potent antibacterial activity against multidrug-resistant strains of Acinetobacter baumannii and other Gram-positive bacteria .

Future Directions

Given its promising biological activities, future research on this compound could focus on:

- Synthesis of Novel Derivatives : Exploring structural modifications to enhance potency and selectivity against specific targets.

- Mechanistic Studies : Investigating the detailed mechanisms by which these compounds exert their biological effects.

- Clinical Applications : Evaluating the potential therapeutic applications in treating infections and cancer.

Propriétés

IUPAC Name |

2-methyl-1,3-thiazole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNOS/c1-3-7-2-4(9-3)5(6)8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIQHPMHCFMAJRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00563302 | |

| Record name | 2-Methyl-1,3-thiazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60971-72-4 | |

| Record name | 2-Methyl-1,3-thiazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.